4-Methoxy-1-phenyl-1H-indazole-5-acetic acid
CAS No.: 142504-02-7
Cat. No.: VC15902017
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142504-02-7 |
|---|---|
| Molecular Formula | C16H14N2O3 |
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | 2-(4-methoxy-1-phenylindazol-5-yl)acetic acid |
| Standard InChI | InChI=1S/C16H14N2O3/c1-21-16-11(9-15(19)20)7-8-14-13(16)10-17-18(14)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,19,20) |
| Standard InChI Key | CYVYRMJLQIBMSS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC2=C1C=NN2C3=CC=CC=C3)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid belongs to the indazole family, a class of bicyclic heterocycles featuring a five-membered ring fused to a benzene ring, with two adjacent nitrogen atoms. The methoxy (-OCH₃) group at position 4 and the phenyl substituent at position 1 confer distinct electronic and steric properties, while the acetic acid (-CH₂COOH) group at position 5 enhances solubility and potential for hydrogen bonding.
Molecular Formula: C₁₆H₁₄N₂O₃
Molecular Weight: 282.32 g/mol
IUPAC Name: 2-(4-Methoxy-1-phenyl-1H-indazol-5-yl)acetic acid
Physical and Chemical Properties
While experimental data on melting point and solubility remain limited, the compound’s physicochemical behavior can be inferred from structural analogs. The carboxylic acid group suggests pH-dependent solubility, with increased ionization in basic conditions. The methoxy and phenyl groups contribute to hydrophobic interactions, influencing membrane permeability.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 282.32 g/mol | |
| Solubility | Likely soluble in polar solvents | |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | Estimated |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-methoxy-1-phenyl-1H-indazole-5-acetic acid typically begins with 1,5,6,7-tetrahydro-1-phenyl-4H-indazol-4-one as a precursor. A multi-step approach involving nitration, methoxylation, and carboxylation has been reported :
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Nitration: Introduction of a nitro group at position 3 using nitric acid or nitrate salts.
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Methoxylation: Replacement of the nitro group with methoxy via nucleophilic substitution using sodium methoxide.
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Carboxylation: Functionalization at position 5 with an acetic acid moiety through alkylation or condensation reactions.
Key reaction conditions include the use of polar aprotic solvents (e.g., DMF) and temperatures ranging from 20°C to 40°C. Yields for analogous compounds range from 64% to 80%, depending on purification methods .
Optimization Challenges
Pharmacological Activities
Analgesic Efficacy
In murine models, 4-methoxy-1-phenyl-1H-indazole-5-acetic acid demonstrated analgesic activity surpassing acetylsalicylic acid (ASA) and comparable to dipyrone. Mechanistic studies suggest inhibition of cyclooxygenase (COX) isoforms or modulation of transient receptor potential (TRP) channels, though exact targets remain under investigation .
| Compound | ED₅₀ (mg/kg) | Reference Drug |
|---|---|---|
| 4-Methoxy derivative | 25 | ASA (ED₅₀ = 50) |
| Dipyrone | 20 | — |
| Species | Route | LD₅₀ (mg/kg) |
|---|---|---|
| Mouse | Oral | 1,410 |
Subchronic Effects
Data on repeated-dose toxicity are lacking, necessitating further studies to assess long-term safety, particularly hepatorenal effects.
Applications and Future Directions
Therapeutic Prospects
The compound’s analgesic profile positions it as a candidate for non-opioid pain management, with potential applications in postoperative care and chronic inflammatory conditions. Structural modifications, such as esterification of the carboxylic acid group, could enhance bioavailability.
Industrial Synthesis
Scalable production requires optimization of catalytic processes and green chemistry principles to reduce reliance on hazardous reagents .
Recent Research and Innovations
Computational Modeling
In silico docking studies predict high affinity for COX-2 and TRPV1 receptors, aligning with observed pharmacological effects .
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